(3S)-3-Acetylcyclopentan-1-one

Catalog No.
S1780917
CAS No.
155253-53-5
M.F
C7H10O2
M. Wt
126.155
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Acetylcyclopentan-1-one

CAS Number

155253-53-5

Product Name

(3S)-3-Acetylcyclopentan-1-one

IUPAC Name

(3S)-3-acetylcyclopentan-1-one

Molecular Formula

C7H10O2

Molecular Weight

126.155

InChI

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1

InChI Key

HNZOFYATNXBFFG-LURJTMIESA-N

SMILES

CC(=O)C1CCC(=O)C1

Synonyms

Cyclopentanone, 3-acetyl-, (3S)- (9CI)

(3S)-3-Acetylcyclopentan-1-one is a cyclic ketone characterized by its unique structure, which consists of a cyclopentane ring with an acetyl group attached to the third carbon. Its molecular formula is C7H10O2C_7H_{10}O_2, and it has a molar mass of approximately 126.15 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or light orange. It is soluble in organic solvents and has a density of 1.043 g/mL at 25 °C .

Typical for ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can react with enolates or other nucleophiles to form larger cyclic or acyclic structures.
  • Reduction Reactions: The carbonyl can be reduced to form secondary alcohols using reagents like lithium aluminum hydride or sodium borohydride.

These reactions make (3S)-3-acetylcyclopentan-1-one a versatile intermediate in organic synthesis.

(3S)-3-acetylcyclopentan-1-one can be synthesized through several methods:

  • Direct Acetylation: Cyclopentanone can be acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate linear precursors, cyclization can be achieved via intramolecular reactions facilitated by acid or base catalysis.
  • Enzymatic Synthesis: Enzymatic methods may also be employed for more selective transformations, providing an environmentally friendly alternative.

These methods highlight the compound's accessibility for synthetic chemists.

(3S)-3-acetylcyclopentan-1-one finds applications across various fields:

  • Pharmaceutical Industry: As a key intermediate in the synthesis of drugs, particularly those aimed at treating neurological disorders.
  • Fragrance Industry: Used as a scent component due to its pleasant aroma profile.
  • Organic Synthesis: Acts as a building block for more complex organic molecules, facilitating the development of new materials and compounds.

Its versatility makes it valuable in both industrial and research settings.

Several compounds share structural similarities with (3S)-3-acetylcyclopentan-1-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AcetylcyclopentanoneCyclic ketoneDifferent position of the acetyl group
3-Methylpentan-2-oneLinear ketoneLonger carbon chain, different reactivity
4-AcetylcyclohexanoneCyclic ketoneLarger ring size, different stereochemistry
2-HydroxyacetophenoneAromatic ketoneContains a hydroxyl group, used in pharmaceuticals

The uniqueness of (3S)-3-acetylcyclopentan-1-one lies in its specific stereochemistry and cyclopentane structure, which may confer distinct properties compared to these similar compounds. Its applications in pharmaceuticals and organic synthesis further highlight its importance in chemical research and industry.

XLogP3

-0.3

Dates

Modify: 2023-07-19

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